molecular formula C6H13ClO B15324358 1-Chloro-4-methylpentan-2-ol CAS No. 84055-72-1

1-Chloro-4-methylpentan-2-ol

Cat. No.: B15324358
CAS No.: 84055-72-1
M. Wt: 136.62 g/mol
InChI Key: ORMLBVVDWANTSH-UHFFFAOYSA-N
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Description

1-Chloro-4-methylpentan-2-ol is an organic compound with the molecular formula C6H13ClO It is a chlorinated alcohol, characterized by the presence of a chlorine atom and a hydroxyl group attached to a six-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methylpentan-2-ol can be synthesized through several methods. One common approach involves the chlorination of 4-methylpentan-2-ol. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to replace the hydroxyl group with a chlorine atom .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 1-chloro-4-methylpentane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium hydroxide (NaOH) can yield 4-methylpentan-2-ol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

    Oxidation: 4-methylpentan-2-one or 4-methylpentanal.

    Reduction: 1-chloro-4-methylpentane.

    Substitution: 4-methylpentan-2-ol.

Scientific Research Applications

1-Chloro-4-methylpentan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-4-methylpentan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The chlorine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1-Chloro-4-methylpentan-2-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its dual functionality due to the presence of both a chlorine atom and a hydroxyl group.

Properties

IUPAC Name

1-chloro-4-methylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO/c1-5(2)3-6(8)4-7/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMLBVVDWANTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510748
Record name 1-Chloro-4-methylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84055-72-1
Record name 1-Chloro-4-methylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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